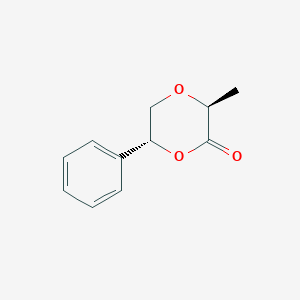
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- is an organic compound with the molecular formula C11H12O3 It is a chiral molecule, meaning it has non-superimposable mirror images
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a 3-methyl-6-phenyl-1,4-dioxane-2,5-dione precursor with a suitable base to induce cyclization and form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the cyclization process.
Solvent: Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Catalysts: Bases like sodium hydroxide or potassium carbonate can be employed to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be used to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other materials with specialized properties.
作用机制
The mechanism of action of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or material science.
相似化合物的比较
Similar Compounds
- 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)-
- 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3R,6R)-
Uniqueness
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- is unique due to its specific chiral configuration, which can result in different biological activities and chemical properties compared to its stereoisomers. This uniqueness makes it valuable in applications where chirality plays a crucial role, such as in the development of enantiomerically pure drugs.
属性
CAS 编号 |
655246-16-5 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
(3S,6R)-3-methyl-6-phenyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C11H12O3/c1-8-11(12)14-10(7-13-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m0/s1 |
InChI 键 |
JZUIWDCJHDUQOU-WPRPVWTQSA-N |
手性 SMILES |
C[C@H]1C(=O)O[C@@H](CO1)C2=CC=CC=C2 |
规范 SMILES |
CC1C(=O)OC(CO1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


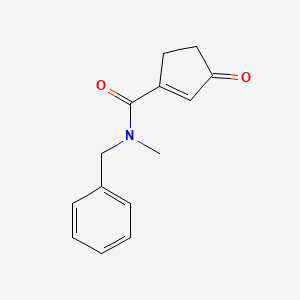
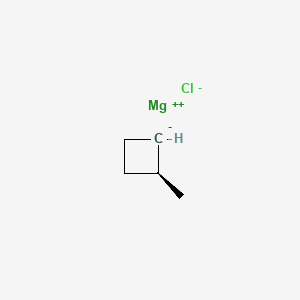
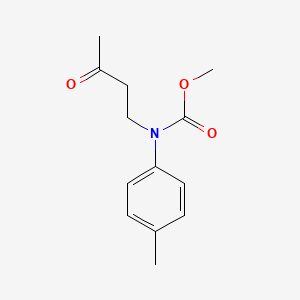
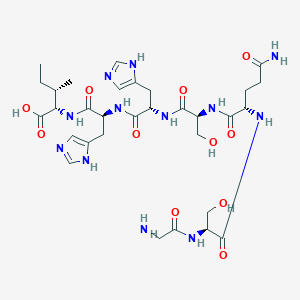
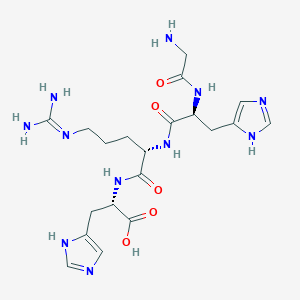
![(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12538414.png)
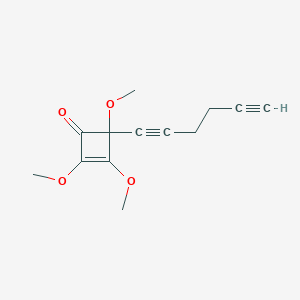
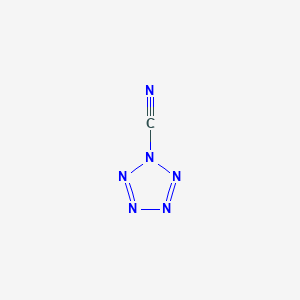
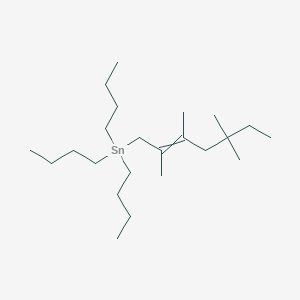
![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)
![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)
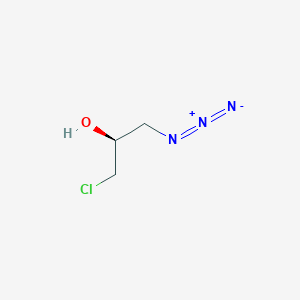
![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
